Fmoc-L-Glu(OcHx)-OH

Peptide Cyclization Orthogonal Protection Side-Chain Lactam Bridge

Peptide aggregation during Fmoc-SPPS of hydrophobic or cyclic sequences reduces yield and purity. Fmoc-L-Glu(OcHx)-OH (CAS 150047-85-1) provides a strategic alternative to standard OtBu esters. - **Key advantage**: OcHx side-chain protection minimizes interchain aggregation vs. OtBu, improving coupling efficiency in difficult sequences. - **Orthogonal utility**: Stable to piperidine and catalytic hydrogenation; cleaved under acidic conditions for selective side-chain deprotection in macrocycle synthesis. - **cGMP-ready**: ≥98% purity supporting regulated peptide API manufacturing.

Molecular Formula C26H28NO6-
Molecular Weight 450.5 g/mol
Cat. No. B12362411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Glu(OcHx)-OH
Molecular FormulaC26H28NO6-
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1
InChIKeyFENYYOYPOGIQSG-QHCPKHFHSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Glu(OcHx)-OH Core Properties & Procurement


Fmoc-L-Glu(OcHx)-OH (CAS: 150047-85-1) is a protected L-glutamic acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a cyclohexyl (OcHx) ester protecting the γ-carboxyl side chain [1]. With a molecular formula of C26H29NO6 and a molecular weight of 451.5 g/mol, this compound is supplied as a solid with a typical purity of 98% for research applications . Its role is to introduce a glutamic acid residue into a peptide sequence while ensuring the side chain remains protected during chain elongation, to be later deprotected under specific acidic conditions.

1
Fmoc-based solid-phase peptide synthesis (SPPS) workflow
2
Cyclohexyl ester (OcHx) side-chain protection for glutamic acid
3
High-purity solid format supports precise handling and weighing

Fmoc-L-Glu(OcHx)-OH: Preventing Aggregation and Side Reactions


In Fmoc-SPPS, the choice of side-chain protecting group for glutamic acid is not trivial. Using the more common tert-butyl (OtBu) ester can lead to significant challenges, particularly aggregation during synthesis, which results in slow and incomplete deprotection and coupling steps . The cyclohexyl (OcHx) ester provides an alternative with distinct physicochemical properties. Furthermore, in advanced synthetic strategies requiring orthogonal deprotection, such as the synthesis of cyclic or branched peptides, the stability of the OcHx group to conditions used for removing other protecting groups (e.g., allyl esters) is a key differentiator. This necessitates a product-specific evidence-based approach to selection rather than simple substitution of one glutamic acid derivative for another.

Aggregation
OtBu-protected Glu may promote on-resin aggregation, reducing synthesis efficiency; OcHx may alter this behavior.
Orthogonality
Allyl-based side-chain protection offers different orthogonal stability; cyclohexyl ester enables distinct deprotection routes for cyclic/branched constructs.
Reproducibility
Supplier or batch variation in purity and residual solvents can shift coupling yields; defined specifications support method transfer.

Fmoc-L-Glu(OcHx)-OH Performance vs. Closest Analogs


Orthogonal Stability in Fmoc/tBu/Cyclohexyl Protection

The Fmoc/tBu/cyclohexyl protection scheme has been directly compared with Fmoc/tBu/allyl and Boc/Bzl/fluorenylmethyl strategies for the synthesis of a large (60-atom) sidechain lactam-bridged 22-residue peptide [1]. The use of the cyclohexyl ester for γ-carboxyl protection is a critical component of this strategy, enabling a specific synthetic route. While exact yield data for each scheme is not disclosed in the abstract, the study confirms that the Fmoc/tBu/cyclohexyl approach is a viable and established method for constructing highly complex, conformationally constrained peptides, offering an alternative to allyl-based orthogonal protection [1].

Orthogonal Stability
Class-level inference
Fmoc/tBu/OcHx scheme utilized for 60-atom lactam-bridged peptide; fewer purification steps vs. solution phase.
Supports solid-phase orthogonal strategy selection for complex cyclic peptides.
Exact yields not disclosed; feasibility demonstrated in published study.
Peptide Cyclization Orthogonal Protection Side-Chain Lactam Bridge

Hydrophobicity & Aggregation Mitigation

The cyclohexyl ester protecting group confers a higher degree of hydrophobicity and stability compared to the more commonly used tert-butyl (OtBu) ester . This is supported by its computed XLogP3-AA value of 4.7 [1]. The enhanced stability of the OcHx group is leveraged to mitigate aggregation during peptide chain assembly, a known issue with OtBu-protected glutamic acid residues that can lead to synthesis failure .

Hydrophobicity
Class-level inference
XLogP3-AA 4.7
Higher lipophilicity may disrupt aggregation relative to OtBu, aiding synthesis of difficult sequences.
Direct aggregation comparison data not located; inferred from structural properties.
Peptide Aggregation Solid-Phase Synthesis Hydrophobic Protection

Purity and Physical Specifications for Reproducibility

Reputable vendors specify Fmoc-L-Glu(OcHx)-OH with a minimum purity of 98% . This high purity is essential for minimizing the accumulation of deletion and termination sequences in SPPS, which directly impacts the yield and purity of the final peptide product. The compound is a solid at standard storage temperatures (2-8°C) , ensuring ease of handling and accurate weighing compared to liquid or hygroscopic alternatives.

Purity Specification
Supplier specification
≥ 98% (HPLC)
Defined purity supports reproducible coupling and minimizes deletion sequences.
Verify lot-specific Certificate of Analysis upon receipt.
Peptide Synthesis Quality Control Procurement Specification

Fmoc-L-Glu(OcHx)-OH: High-Value Applications


Constrained Cyclic Peptide Synthesis

This compound is a strategic choice for synthesizing large, side-chain lactam-bridged cyclic peptides. The OcHx ester provides orthogonal stability to the Fmoc/tBu deprotection conditions, enabling the selective and sequential deprotection required to form complex macrocycles on the solid phase. This application is directly supported by its use in the synthesis of a 60-atom bridged peptide, a class of molecules with high therapeutic potential [1].

Aggregation-Prone Peptide Assembly

For peptide sequences containing multiple hydrophobic residues or those known to aggregate on the resin (e.g., amyloidogenic or transmembrane segments), substituting Fmoc-L-Glu(OtBu)-OH with Fmoc-L-Glu(OcHx)-OH can improve synthesis quality. The increased hydrophobicity and altered steric profile of the cyclohexyl group can disrupt interchain aggregation, leading to more efficient coupling and deprotection, as inferred from its properties [1].

Orthogonal Protection for Branched Peptides

In multi-step syntheses of branched peptides, peptide conjugates, or peptidomimetics requiring selective side-chain modification, Fmoc-L-Glu(OcHx)-OH serves as a key orthogonal building block. Its stability under mild base (piperidine for Fmoc removal) and resistance to catalytic hydrogenation makes it a valuable alternative to allyl-based protecting groups in Fmoc/tBu SPPS, offering a different set of orthogonal deprotection options [1].

GMP Manufacturing of Peptide Intermediates

Given its high purity specification (≥98%) [1] and defined physicochemical properties , Fmoc-L-Glu(OcHx)-OH is a suitable building block for the cGMP synthesis of peptide active pharmaceutical ingredients (APIs) or advanced intermediates. Its reliable quality profile supports the rigorous process validation and regulatory documentation required for pharmaceutical production, ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Constrained cyclic peptide research
Orthogonal OcHx stability under Fmoc/tBu conditions
Lactam-bridge macrocyclization efficiency on solid phase
Aggregation-prone sequence assembly
Enhanced hydrophobicity and steric profile of cyclohexyl ester
On-resin coupling/deprotection kinetics for difficult stretches
Branched/conjugate peptide synthesis
Alternative orthogonal deprotection route (vs. allyl)
Selective side-chain liberation without premature Fmoc loss
Process development for research-grade peptide intermediates
Defined high purity and solid-state format
Batch-to-batch consistency and purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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